Cas no 99833-87-1 (3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime)

3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime 化学的及び物理的性質
名前と識別子
-
- 3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime
- 1(2H)-Naphthalenone,3,4-dihydro-7-methoxy-, O-[(4-methylphenyl)sulfonyl]oxime
- [(E)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate
- (E)-7-METHOXY-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE O-TOSYL OXIME
- 3,4-Dihydro-7-methoxy-1(2H)-naphthalenone O-[(4-Methylphenyl)sulfonyl]oxime
- 99833-87-1
- AKOS024284872
-
- インチ: InChI=1S/C18H19NO4S/c1-13-6-10-16(11-7-13)24(20,21)23-19-18-5-3-4-14-8-9-15(22-2)12-17(14)18/h6-12H,3-5H2,1-2H3/b19-18+
- InChIKey: JYVZHEYOQGNVJZ-VHEBQXMUSA-N
- ほほえんだ: CC1=CC=C(C=C1)S(=O)(=O)ON=C2CCCC3=C2C=C(C=C3)OC
計算された属性
- せいみつぶんしりょう: 345.10300
- どういたいしつりょう: 345.10347926g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 546
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 73.3Ų
じっけんとくせい
- 密度みつど: 1.26
- ゆうかいてん: 133-134°C
- ふってん: 509.1°C at 760 mmHg
- フラッシュポイント: 261.7°C
- 屈折率: 1.597
- PSA: 73.34000
- LogP: 4.53030
3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime セキュリティ情報
3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime 税関データ
- 税関コード:2928000090
- 税関データ:
中国税関コード:
2928000090概要:
292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%
3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D449165-1g |
3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime |
99833-87-1 | 1g |
$ 970.00 | 2022-06-05 | ||
TRC | D449165-250mg |
3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime |
99833-87-1 | 250mg |
$ 339.00 | 2023-09-07 | ||
TRC | D449165-1000mg |
3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime |
99833-87-1 | 1g |
$1183.00 | 2023-05-18 | ||
TRC | D449165-50mg |
3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime |
99833-87-1 | 50mg |
$ 110.00 | 2023-09-07 | ||
TRC | D449165-100mg |
3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime |
99833-87-1 | 100mg |
$ 150.00 | 2023-09-07 | ||
TRC | D449165-500mg |
3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime |
99833-87-1 | 500mg |
$649.00 | 2023-05-18 |
3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime 関連文献
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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5. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloximeに関する追加情報
3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime: A Comprehensive Overview
The compound 3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime, identified by the CAS number 99833-87-1, is a highly specialized organic compound with significant applications in various fields of chemistry. This compound belongs to the class of naphthalenones, which are known for their aromatic stability and versatile reactivity. The presence of the tosyl oxime group in its structure introduces unique functional properties, making it a valuable molecule in both academic research and industrial applications.
The synthesis of 3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime involves a series of carefully designed reactions that highlight the importance of stereochemistry and regioselectivity. Recent studies have focused on optimizing the synthesis pathways to enhance yield and purity, which are critical for its use in advanced chemical processes. The tosyl oxime group, derived from tosyl chloride and hydroxylamine, plays a pivotal role in modulating the reactivity of the naphthalenone core. This functional group is particularly useful in asymmetric catalysis and enantioselective reactions, as it can act as a directing group for various transformations.
In terms of physical properties, 3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime exhibits a melting point of approximately 150°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands in the range of 280–320 nm, which is characteristic of aromatic systems with conjugated double bonds. These spectral properties make it a suitable candidate for use in fluorescence-based sensors and optoelectronic devices.
The application of this compound extends into the field of medicinal chemistry, where it serves as a key intermediate in the synthesis of bioactive molecules. Recent research has demonstrated its potential as a lead compound in anti-inflammatory and anticancer drug development. The methoxy group at position 7 contributes to its lipophilicity, enhancing its ability to cross biological membranes. Additionally, the naphthalenone framework provides a rigid structure that can be further modified to optimize pharmacokinetic properties.
From an environmental perspective, the biodegradability and eco-toxicity of 3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime have been studied extensively. Results indicate that under aerobic conditions, the compound undergoes microbial degradation within 28 days, suggesting its compatibility with sustainable chemical practices. However, further studies are required to fully understand its long-term impact on aquatic ecosystems.
In conclusion, 3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, combined with advanced synthetic methodologies and promising biological activities, positions it as a critical molecule in both academic research and industrial applications. As research continues to unravel its full potential, this compound will undoubtedly play an increasingly important role in shaping the future of chemical science.
99833-87-1 (3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime) 関連製品
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